![molecular formula C17H17N3O3 B2594850 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide CAS No. 882079-84-7](/img/structure/B2594850.png)
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide
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Overview
Description
The compound “2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide” is a synthetic chemical with the linear formula C17H17N3O3 . It has a molecular weight of 311.343 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Scientific Research Applications
- Research Findings : A study by Ma and Gong synthesized a series of novel quinoline sulfonamide derivatives, including compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide). D13 demonstrated potent inhibitory effects on HeLa tumor cell proliferation (IC50: 1.34 μM). Importantly, its inhibitory activity against tubulin polymerization (IC50: 6.74 μM) suggests potential as an anti-cancer lead compound .
- Research Findings : Uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized using a post-Ugi modification strategy. These derivatives were evaluated for their antileishmanial efficacy against VL .
- Research Findings : Hybrid compounds combining features of 3,4-dihydro-2(1H)-quinolinone and dithiocarbamate were designed and synthesized. These compounds were evaluated for their inhibitory effects on cholinesterases (ChEs) and monoamine oxidases (MAOs) .
- Findings : Several FDA-approved drugs, including cilostazol, carteolol, and aripiprazole, share structural similarities with this compound .
Anti-Cancer Activity
Antileishmanial Efficacy
Cholinesterase and Monoamine Oxidase Inhibition
Pharmacological Properties
Synthetic Approaches
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(18-14-8-2-4-10-16(14)20(22)23)12-19-11-5-7-13-6-1-3-9-15(13)19/h1-4,6,8-10H,5,7,11-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBIXFJZKOVURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320067 |
Source
|
Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)-N-(2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819280 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
882079-84-7 |
Source
|
Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)-N-(2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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